1-(Difluoromethyl)-4-methylpyrazol-3-amine;hydrochloride
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Overview
Description
1-(Difluoromethyl)-4-methylpyrazol-3-amine;hydrochloride is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties. This compound features a pyrazole ring substituted with a difluoromethyl group and a methyl group, making it a valuable entity in medicinal and agricultural chemistry.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-4-methylpyrazol-3-amine;hydrochloride typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of difluoromethylating agents with pyrazole precursors under specific conditions. Industrial production methods often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring . The reaction conditions may vary, but they generally involve the use of solvents like dichloromethane or dimethyl sulfoxide and temperatures ranging from room temperature to elevated levels .
Chemical Reactions Analysis
1-(Difluoromethyl)-4-methylpyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethyl)-4-methylpyrazol-3-amine;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-4-methylpyrazol-3-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways . The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, making it a potent agent in various applications .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-methylpyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides and exhibits similar chemical properties.
Difluoromethyl pyrazole derivatives: These compounds share the difluoromethyl group and are studied for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(difluoromethyl)-4-methylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3.ClH/c1-3-2-10(5(6)7)9-4(3)8;/h2,5H,1H3,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENNFUDLIBBGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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